molecular formula C18H16N6S B2955762 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380185-29-3

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2955762
CAS No.: 2380185-29-3
M. Wt: 348.43
InChI Key: YIDHUCPSUSRFKX-UHFFFAOYSA-N
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Description

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives were prepared, demonstrating moderate to good binding energies towards GlcN-6-P synthase, indicating potential for antimicrobial and antioxidant activity. This research showcases the compound's role in the synthesis of new molecules with potential biological activities (Flefel et al., 2018).

Crystal Structure Analysis

The crystal structure of related pyridine derivatives was elucidated, providing insights into their potential as inhibitors of NAMPT, a protein increasing sensitivity to apoptosis in certain cells. This highlights the compound's relevance in studying protein interactions (Venkateshan et al., 2019).

Antimicrobial and Anticancer Properties

Newly synthesized pyridines from a similar compound demonstrated significant antibacterial and antitumor activities. These findings contribute to the ongoing search for new antimicrobial and anticancer agents (Elewa et al., 2021).

Antioxidant Activity

Fused heterocyclic compounds derived from tetrahydropyrimidine showed notable antioxidant activities. This research underlines the compound's potential in the development of antioxidants (Salem et al., 2015).

Acetylcholinesterase Inhibition

Piperazine-based bis(thieno[2,3-b]pyridines) and bis(pyrazolo[3,4-b]pyridines) linked to benzofuran units were synthesized and screened as potential acetylcholinesterase inhibitors, demonstrating the compound's relevance in the search for treatments for diseases like Alzheimer's (Ahmed et al., 2022).

Properties

IUPAC Name

6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHUCPSUSRFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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